molecular formula C8H16O2 B1196098 Tetrahydro-2,5-dimethyl-2H-pyranmethanol CAS No. 54004-46-5

Tetrahydro-2,5-dimethyl-2H-pyranmethanol

Cat. No.: B1196098
CAS No.: 54004-46-5
M. Wt: 144.21 g/mol
InChI Key: BJQJGDGEKXRYBA-UHFFFAOYSA-N
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Description

Tetrahydro-2,5-dimethyl-2H-pyranmethanol is a chemical compound with the molecular formula C8H16O2. It belongs to the class of oxanes and is characterized by a tetrahydropyran ring substituted with two methyl groups and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2,5-dimethyl-2H-pyranmethanol can be synthesized through several methods. One common approach involves the cyclization of 2,5-dimethyl-1,5-hexadiene in the presence of a suitable catalyst, followed by the reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include the use of a strong acid catalyst and a hydrogenation step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The industrial methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2,5-dimethyl-2H-pyranmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydro-2,5-dimethyl-2H-pyranmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2,5-dimethyl-2H-pyranmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2,5-dimethyloxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7-3-4-8(2,6-9)10-5-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJGDGEKXRYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968831
Record name (2,5-Dimethyloxan-2-yl)methanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54004-46-5
Record name Tetrahydro-2,5-dimethyl-2H-pyran-2-methanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2,5-dimethyl-2H-pyranmethanol
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Record name 2H-Pyranmethanol,5-dimethyl-
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Record name (2,5-Dimethyloxan-2-yl)methanol
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Record name Tetrahydro-2,5-dimethyl-2H-pyranmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2,5-dimethyl-2H-pyranmethanol
Reactant of Route 2
Tetrahydro-2,5-dimethyl-2H-pyranmethanol
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Tetrahydro-2,5-dimethyl-2H-pyranmethanol
Reactant of Route 4
Tetrahydro-2,5-dimethyl-2H-pyranmethanol
Reactant of Route 5
Tetrahydro-2,5-dimethyl-2H-pyranmethanol
Reactant of Route 6
Tetrahydro-2,5-dimethyl-2H-pyranmethanol

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